molecular formula C10H12BrN B1275804 2-(3-Bromophenyl)pyrrolidine CAS No. 383127-79-5

2-(3-Bromophenyl)pyrrolidine

Cat. No. B1275804
CAS RN: 383127-79-5
M. Wt: 226.11 g/mol
InChI Key: FIRVFEHVSIYTIO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a bromophenyl group attached to the pyrrolidine ring suggests that this compound could exhibit interesting chemical and physical properties, potentially making it useful in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related bromophenyl compounds often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines involves a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer indole cyclization in polyphosphoric acid demonstrates the versatility of bromophenyl compounds in constructing complex heterocycles . Although these examples do not directly describe the synthesis of 2-(3-Bromophenyl)pyrrolidine, they provide insight into the types of reactions and conditions that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be quite complex, as evidenced by the crystal structure analysis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which reveals a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . Similarly, the conformation of 1-(2-bromophenyl)pyrrolidin-2-one has been studied, showing a substantial non-planarity in solution and a dihedral angle between the phenyl and pyrrolidine rings in the solid state . These studies suggest that the molecular structure of 2-(3-Bromophenyl)pyrrolidine could also exhibit interesting conformational characteristics.

Chemical Reactions Analysis

Bromophenyl compounds are known to participate in various chemical reactions. For example, the use of cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands in one-pot oxidation/Suzuki coupling reactions demonstrates the utility of bromophenyl compounds in catalysis . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from 2,3-dichloropyridine via nucleophilic substitution and subsequent cyclization and bromination steps highlights the reactivity of bromophenyl compounds in forming new bonds and heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can vary widely depending on their specific structure. For instance, cyclometalated complexes with 2-(4-bromophenyl)pyridine ligands exhibit luminescence, which could be an important property for applications in materials science . The crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione also indicates the existence of π-π interactions, which could influence the compound's solid-state properties . These examples suggest that 2-(3-Bromophenyl)pyrrolidine may also have unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Conformational Studies

  • Structural Analysis in Solution and Solid State : Research on compounds closely related to 2-(3-Bromophenyl)pyrrolidine, such as 1-(2-bromophenyl)pyrrolidin-2-one, has indicated substantial non-planarity in solution, a feature also evident in solid state. Crystal structure analysis of these compounds reveals significant angular differences between the phenyl and the five-membered rings, providing insights into their spatial arrangement (Fujiwara, Varley, & van der Veen, 1977).

Chemical Synthesis and Modification

  • Enantioselective Synthesis and Molecular Docking : The enantiomers of pyrrolidine derivatives, which include structures similar to 2-(3-Bromophenyl)pyrrolidine, have been synthesized with high enantiomeric excess. These derivatives have been studied for potential antithrombin activity, revealing their relevance in medicinal chemistry (Ayan et al., 2013).
  • Asymmetric Synthesis : Catalytic asymmetric bromocyclization processes have been used to create enantioenriched pyrrolidine products, highlighting the versatility of pyrrolidine-based compounds in chemical synthesis (Chen, Tan, & Yeung, 2013).

Biological Activity and Applications

  • Antimicrobial Activity : Pyrrolidine derivatives, similar in structure to 2-(3-Bromophenyl)pyrrolidine, have demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, indicating potential applications in pharmaceuticals (Bogdanowicz et al., 2013).
  • Anticonvulsant Activity : N-Mannich bases derived from pyrrolidine-2,5-diones have shown effectiveness in anticonvulsant tests, suggesting therapeutic potential for compounds structurally related to 2-(3-Bromophenyl)pyrrolidine (Obniska, Rzepka, & Kamiński, 2012).

properties

IUPAC Name

2-(3-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRVFEHVSIYTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400796
Record name 2-(3-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)pyrrolidine

CAS RN

383127-79-5
Record name 2-(3-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)pyrrolidine
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